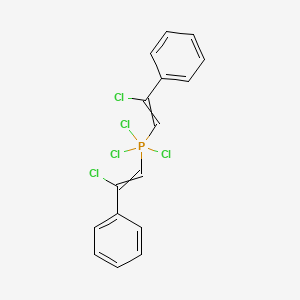
Trichlorobis(2-chloro-2-phenylethenyl)-lambda~5~-phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trichlorobis(2-chloro-2-phenylethenyl)-lambda~5~-phosphane is a chemical compound known for its unique structure and reactivity It is characterized by the presence of three chlorine atoms and two 2-chloro-2-phenylethenyl groups attached to a phosphorus atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trichlorobis(2-chloro-2-phenylethenyl)-lambda~5~-phosphane typically involves the reaction of 2,2,2-trichlorobenzo[d]-1,3,2-dioxaphosphole-5-carbonylchloride with phenylacetylene in benzene at 80°C. This reaction results in the formation of 2-(2-chloro-2-phenylethenyl)-2,2-dichlorobenzo[d]-1,3,2-dioxaphosphole-5-carbonylchloride with a yield greater than 95% .
Industrial Production Methods
化学反应分析
Types of Reactions
Trichlorobis(2-chloro-2-phenylethenyl)-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Electrophilic Addition: The compound can participate in electrophilic addition reactions due to the presence of the phosphorus atom and the double bonds in the 2-chloro-2-phenylethenyl groups.
Common Reagents and Conditions
Electrophilic Addition: Typically involves reagents such as phenylacetylene and solvents like benzene at elevated temperatures (e.g., 80°C).
Hydrolysis: Requires water or aqueous solutions under controlled conditions to yield the hydrolyzed products.
Major Products Formed
科学研究应用
Trichlorobis(2-chloro-2-phenylethenyl)-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Trichlorobis(2-chloro-2-phenylethenyl)-lambda~5~-phosphane involves its ability to participate in electrophilic addition reactions. The phosphorus atom in the compound acts as an electrophile, facilitating the addition of nucleophiles to the double bonds in the 2-chloro-2-phenylethenyl groups. This reactivity is crucial for its applications in organic synthesis and other chemical processes .
相似化合物的比较
Similar Compounds
2,2,2-Trichlorobenzo[d]-1,3,2-dioxaphosphole-5-carbonylchloride: A precursor used in the synthesis of Trichlorobis(2-chloro-2-phenylethenyl)-lambda~5~-phosphane.
2-(2-chloro-2-phenylethenyl)-2,2-dichlorobenzo[d]-1,3,2-dioxaphosphole-5-carbonylchloride: An intermediate formed during the synthesis.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct reactivity and properties. Its ability to undergo electrophilic addition and hydrolysis reactions makes it valuable in various chemical processes and applications .
属性
CAS 编号 |
5003-98-5 |
|---|---|
分子式 |
C16H12Cl5P |
分子量 |
412.5 g/mol |
IUPAC 名称 |
trichloro-bis(2-chloro-2-phenylethenyl)-λ5-phosphane |
InChI |
InChI=1S/C16H12Cl5P/c17-15(13-7-3-1-4-8-13)11-22(19,20,21)12-16(18)14-9-5-2-6-10-14/h1-12H |
InChI 键 |
NDAJZJUYHZMXMN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=CP(C=C(C2=CC=CC=C2)Cl)(Cl)(Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



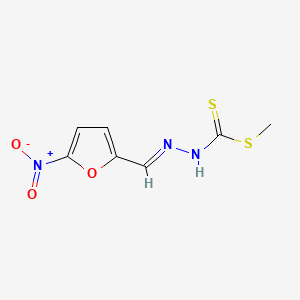
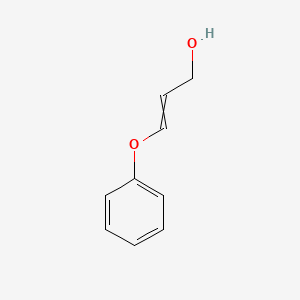
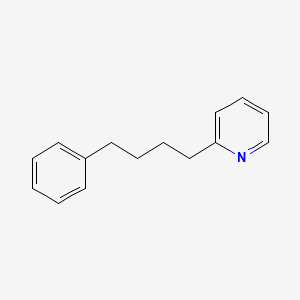


![N,N-diethyl-4-[[4-(4-nitrophenyl)sulfanylphenyl]iminomethyl]aniline](/img/structure/B14732978.png)
![N,N-dibenzyl-6-[(2-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B14732981.png)
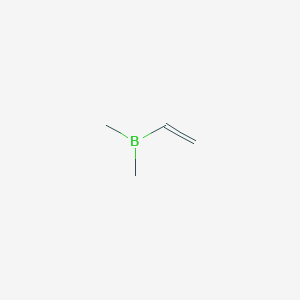
![2-[(4-Sulfophenyl)hydrazinylidene]imidazole-4,5-dicarboxylic acid](/img/structure/B14732990.png)
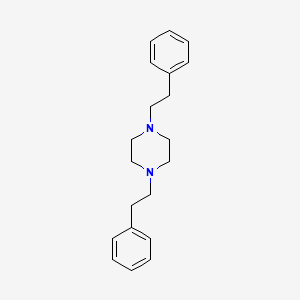
![2-Methyl-2-[(trichloromethyl)disulfanyl]propane](/img/structure/B14732996.png)
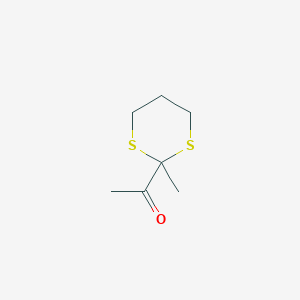
![2-[(Dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol](/img/structure/B14733027.png)
